molecular formula C10H16N2O B046624 4-Ethoxy-2-isopropyl-6-methylpyrimidine CAS No. 72799-31-6

4-Ethoxy-2-isopropyl-6-methylpyrimidine

Cat. No.: B046624
CAS No.: 72799-31-6
M. Wt: 180.25 g/mol
InChI Key: SAEYDGYNWKBIEW-UHFFFAOYSA-N
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Description

Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- is a versatile chemical compound with a unique structure that enables it to be employed in various scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and organic materials, contributing to advancements in diverse fields.

Scientific Research Applications

Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial materials.

Mechanism of Action

While the specific mechanism of action for “Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)-” is not mentioned in the search results, pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- involves several stepsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The ethoxy, methyl, and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted pyrimidines.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)-: Unique due to its specific substitution pattern.

    4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Similar structure but with a chlorine and methylthio group instead of isopropyl.

    4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Contains a tetrahydropyridinyl group, showing different biological activities.

Uniqueness

Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- stands out due to its unique combination of ethoxy, methyl, and isopropyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-ethoxy-6-methyl-2-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-5-13-9-6-8(4)11-10(12-9)7(2)3/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEYDGYNWKBIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223118
Record name Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72799-31-6
Record name Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072799316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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